![molecular formula C11H16BNO3 B1473498 [2-(Cyclohexyloxy)pyridin-3-yl]boronic acid CAS No. 1621416-47-4](/img/structure/B1473498.png)
[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid
Vue d'ensemble
Description
[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid is a useful research compound. Its molecular formula is C11H16BNO3 and its molecular weight is 221.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in the body, particularly those that have diol-containing structures .
Mode of Action
This interaction often results in the modulation of the target’s function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
They are metabolized by various enzymes and excreted primarily through the kidneys .
Result of Action
The interaction of boronic acids with their targets can lead to a variety of cellular responses, depending on the specific target and the context of the interaction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of [2-(Cyclohexyloxy)pyridin-3-yl]boronic acid. For instance, the reactivity of boronic acids is known to be influenced by pH, with increased reactivity observed under slightly acidic conditions .
Analyse Biochimique
Biochemical Properties
[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid plays a significant role in biochemical reactions, particularly in boronic acid catalysis. It interacts with various biomolecules, including enzymes and proteins, through the formation of reversible covalent bonds with diols and Lewis bases. This interaction is crucial for its function as a chemical biology probe and in sensing applications. The compound’s affinity for diols allows it to interact with sugars and other biomolecules, making it useful for studying biological processes and detecting analytes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with biomolecules enables it to modulate various cellular activities, including enzyme inhibition or activation. These interactions can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s boronic acid group forms reversible covalent bonds with diols and Lewis bases, which are present in many biomolecules. This binding can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a refrigerated environment to maintain its stability . Over time, the compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s activity can diminish over extended periods, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s ability to form reversible covalent bonds with diols and Lewis bases allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s affinity for diols and Lewis bases enables it to bind to specific transporters, facilitating its movement across cellular membranes. This binding can also affect the compound’s localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, influencing its activity and function. The compound’s ability to form reversible covalent bonds with biomolecules allows it to interact with various subcellular structures, impacting cellular processes at multiple levels.
Propriétés
IUPAC Name |
(2-cyclohexyloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h4,7-9,14-15H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWJXCJSSIAQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253813 | |
| Record name | B-[2-(Cyclohexyloxy)-3-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621416-47-4 | |
| Record name | B-[2-(Cyclohexyloxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1621416-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-(Cyclohexyloxy)-3-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Piperazin-1-ylpyridin-4-yl)methyl]amine trihydrochloride](/img/structure/B1473415.png)
![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473416.png)
![2,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1473417.png)
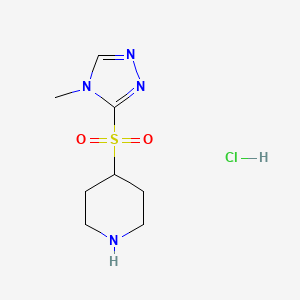
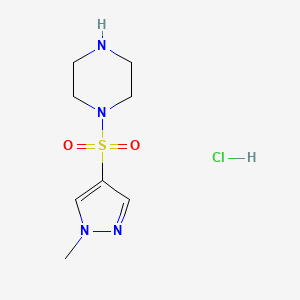

![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473427.png)
![4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride](/img/structure/B1473429.png)

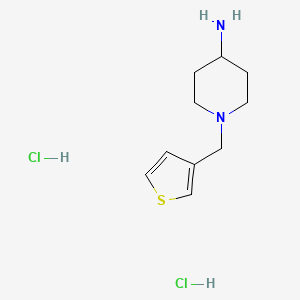
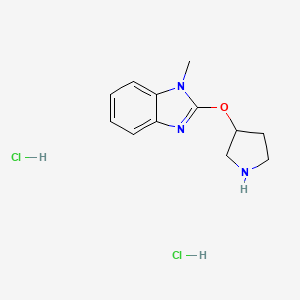
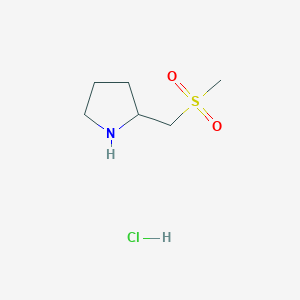
![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1473436.png)
![4-methyl-3-[(pyrrolidin-2-ylmethyl)sulfanyl]-4H-1,2,4-triazole hydrochloride](/img/structure/B1473437.png)
